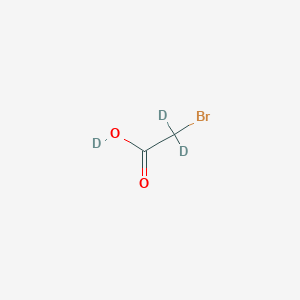
Hydrure de deutérium
Vue d'ensemble
Description
Deuterium hydride, also known as hydrogen deuteride, is a diatomic molecule composed of one hydrogen atom and one deuterium atom. Deuterium is an isotope of hydrogen that contains one proton and one neutron in its nucleus, whereas the more common hydrogen isotope, protium, has no neutrons. The molecular formula for deuterium hydride is HD, and it is often used in scientific research due to its unique properties .
Applications De Recherche Scientifique
Deuterium hydride has numerous applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in magnetic resonance imaging (MRI) to enhance image contrast.
Industry: Applied in the production of deuterated solvents and other deuterated compounds for various industrial processes
Mécanisme D'action
Target of Action
Deuterium hydride primarily targets chemical reactions where hydrogen is involved. It is often used in chemical reactions as a source of hydride due to the presence of a polar metal-hydrogen bond . The primary targets of deuterium hydride are therefore the reactions or processes where hydrogen plays a crucial role .
Mode of Action
Deuterium hydride interacts with its targets by participating in chemical reactions as a source of hydride . In certain reactions, such as the formation of methyl propanoate from carbon monoxide, ethene, and methanol catalyzed by a palladium complex, deuterium hydride is involved in a hydride mechanism . The rates of the individual steps under conditions of good mixing are: reversible H migration to coordinated ethene > CO coordination ≫ C2H4 exchange > H/D exchange .
Biochemical Pathways
Deuterium hydride can affect various metabolic pathways. For instance, it has been used in Deuterium Metabolic Imaging (DMI), a promising non-invasive technique for studying metabolism in vivo . Various deuterated tracers, such as [6,6’-2H2]glucose and [2H3]acetate, are utilized in DMI to detect and quantify different metabolic pathways such as glycolysis, tricarboxylic acid cycle, and fatty acid oxidation .
Pharmacokinetics
The concept of deuterium substitution in drug molecules has been explored to improve the bioavailability of drugs . Deuterium substitution can lead to better bioavailability and overall effectiveness of drugs .
Result of Action
The result of deuterium hydride’s action is primarily observed at the molecular level, influencing the outcome of chemical reactions. For instance, in the formation of methyl propanoate, deuterium hydride contributes to the hydride mechanism, affecting the product formation .
Analyse Biochimique
Biochemical Properties
Deuterium hydride plays a significant role in biochemical reactions. Its presence can influence the stability of biomolecules, which is vital for their biological function . The proper conformation of these biomolecules is partially driven by intermolecular interactions between the biomolecule and deuterium hydride . These interactions provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-deuterium hydride interactions .
Cellular Effects
Deuterium hydride can affect living systems at multiple levels, including molecules, organelles, cells, organs, and organisms . Its enrichment and depletion can influence cellular metabolism and potentially inhibit the growth of cancer cells . Moreover, it can regulate lipid metabolism and harmonize indices related to diabetes and metabolic syndrome .
Molecular Mechanism
The molecular mechanism of deuterium hydride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The difference in the reaction rate in deuterium hydride solvent versus that in H2O often can help elucidate the reaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deuterium hydride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of deuterium hydride vary with different dosages . Animals such as mice, rats, dogs, fish, tadpoles, flatworms, and drosophila can survive in an environment with a deuterium content of 25%, albeit at the cost of decreased reproductive potential .
Metabolic Pathways
Deuterium hydride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Deuterium hydride is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deuterium hydride can be synthesized in the laboratory by treating sodium hydride with deuterated water. The reaction proceeds as follows: [ \text{NaH} + \text{D}_2\text{O} \rightarrow \text{HD} + \text{NaOD} ] This method involves the use of deuterated water, which contains deuterium instead of the regular hydrogen found in ordinary water .
Industrial Production Methods: Industrial production of deuterium hydride typically involves the electrolysis of heavy water (deuterium oxide, D₂O). During electrolysis, deuterium gas is produced at the cathode, which can then be reacted with hydrogen gas to form deuterium hydride. Another method involves the Girdler sulfide process, where deuterium is separated from hydrogen using hydrogen sulfide gas and water .
Analyse Des Réactions Chimiques
Types of Reactions: Deuterium hydride undergoes various chemical reactions, including:
Oxidation: Deuterium hydride can be oxidized to form deuterium oxide (D₂O).
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Deuterium hydride can participate in substitution reactions where the deuterium atom replaces a hydrogen atom in other compounds
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Metal catalysts such as palladium or platinum.
Substitution: Halogenated compounds or other hydrogen-containing compounds.
Major Products Formed:
Oxidation: Deuterium oxide (D₂O).
Reduction: Various deuterated compounds.
Substitution: Deuterated organic compounds
Comparaison Avec Des Composés Similaires
Protium Hydride (H₂): The most common form of hydrogen, consisting of two protium atoms.
Tritium Hydride (HT): A radioactive isotope of hydrogen, consisting of one protium atom and one tritium atom.
Deuterium Oxide (D₂O):
Comparison:
Protium Hydride (H₂): Deuterium hydride has a higher molecular weight and different physical properties compared to protium hydride. The presence of deuterium makes deuterium hydride more suitable for certain scientific applications, such as tracing and studying reaction mechanisms.
Tritium Hydride (HT): Tritium hydride is radioactive, whereas deuterium hydride is stable. This makes deuterium hydride safer for use in various applications.
Deuterium Oxide (D₂O): Deuterium oxide is used in similar applications as deuterium hydride but is primarily utilized in nuclear reactors and as a neutron moderator .
Deuterium hydride’s unique properties and applications make it a valuable compound in scientific research and industrial processes. Its ability to act as a tracer and its stable nature provide significant advantages over other hydrogen isotopes and their compounds.
Propriétés
IUPAC Name |
deuterium monohydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFLCQGNIYNRP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2HH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027186 | |
| Record name | Deuterium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3.0221 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16873-17-9, 13983-20-5 | |
| Record name | Deuterium atom | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16873-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen deuteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13983-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium, atomic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016873179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deuterium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)







![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate](/img/structure/B84193.png)

